2-chloro-N-phenylaniline
Overview
Description
2-Chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is an organic compound with the molecular formula C12H10ClN. It is a derivative of aniline, where a chlorine atom is substituted at the second position of the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It has been found to exhibit antifungal activity against strains ofAspergillus flavus , suggesting that it may interact with proteins or enzymes essential for the growth and survival of this fungus.
Mode of Action
It is suggested that the compound may bind to ergosterol on the fungal plasma membrane . This interaction could disrupt the integrity of the membrane, leading to leakage of cellular contents and ultimately cell death . Additionally, 2-chloro-N-phenylaniline may inhibit DNA synthesis through the inhibition of thymidylate synthase .
Biochemical Pathways
Given its proposed interaction with ergosterol and potential inhibition of dna synthesis, it is likely that the compound affects pathways related to cell membrane stability and dna replication .
Result of Action
The antifungal activity of this compound results in the inhibition of growth and eventual death of Aspergillus flavus strains . This is likely due to the disruption of the fungal plasma membrane and inhibition of DNA synthesis, leading to cellular dysfunction and death .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-N-phenylaniline can be synthesized through several methods. One common method involves the reaction of 2-chloroaniline with phenyl isocyanate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-phenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include reduced amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloroaniline: Similar in structure but lacks the phenyl group attached to the nitrogen atom.
N-Phenylaniline: Similar in structure but lacks the chlorine atom on the phenyl ring.
2-Chlorodiphenylamine: Another name for 2-chloro-N-phenylaniline.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a phenyl group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
2-chloro-N-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASDLXCHUTYPAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423744 | |
Record name | 2-chloro-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-40-9 | |
Record name | 2-Chloro-N-phenylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1205-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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